molecular formula C21H21N7O3 B11470251 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B11470251
M. Wt: 419.4 g/mol
InChI Key: UYMLMWDTIOISNO-UHFFFAOYSA-N
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Description

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring fused with a tetrazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrazole rings are replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Research explores its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. These interactions can modulate various biological processes, contributing to its observed effects in biological and medical research.

Comparison with Similar Compounds

When compared to similar compounds, N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE stands out due to its unique combination of a pyrazole and tetrazole ring. Similar compounds include:

Properties

Molecular Formula

C21H21N7O3

Molecular Weight

419.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[5-(3-methoxyphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C21H21N7O3/c1-14-19(21(30)28(26(14)2)16-9-5-4-6-10-16)22-18(29)13-27-24-20(23-25-27)15-8-7-11-17(12-15)31-3/h4-12H,13H2,1-3H3,(H,22,29)

InChI Key

UYMLMWDTIOISNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3N=C(N=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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